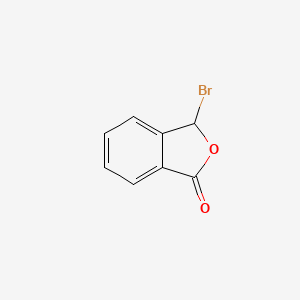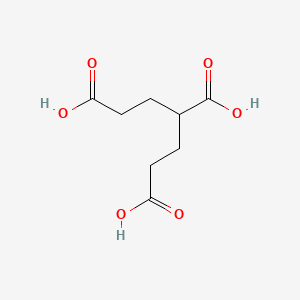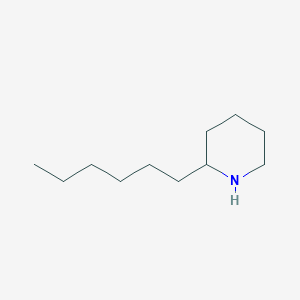
2-Hexylpiperidine
Overview
Description
2-Hexylpiperidine is a derivative of piperidine, a heterocyclic organic compound1. Piperidine is a six-membered ring that comprises five methylene groups (-CH2-) and one amine group (-NH-)2. Piperidine and its derivatives have been found to exhibit a wide range of therapeutic properties1.
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones3. A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino]benzamide and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino]benzamide derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid4.
Molecular Structure Analysis
The molecular structure of 2-Hexylpiperidine consists of a six-membered ring with five methylene groups and one secondary amine5. It contains a total of 35 bonds, including 12 non-hydrogen bonds and 5 rotatable bonds5.
Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones3.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hexylpiperidine are not explicitly stated in the search results. However, the physicochemical properties of a compound are directly related to its compound quality and can impact medicinal chemistry optimization6.
Scientific Research Applications
1. Synthesis of Antimalarial and Antiangiogenic Compounds
2-Hexylpiperidine derivatives have been utilized in the synthesis of antimalarial and antiangiogenic compounds. An example is the asymmetric dihydroxylation of amino-functionalized vinyl sulfone for the preparation of enantiomerically enriched 3-hydroxylpiperidine, which was used to synthesize the antimalarial alkaloid febrifugine and its antiangiogenic analogue, halofuginone (McLaughlin & Evans, 2010).
2. Investigating Receptor Kinetics
2-Hexylpiperidine analogs, specifically benzoylpiperidine drugs, have been researched for their effects on the kinetic properties of α-amino-3-hydroxy-5-methyl-4-isoxalepropionic acid-type glutamate receptors. These compounds showed significant effects on response desensitization and steady-state currents in glutamate receptors, demonstrating their potential for neurological studies (Arai et al., 1996).
3. Metabolic Activation and Carcinogenicity Studies
In carcinogenicity studies, 2-hexylpiperidine-related compounds like N-nitrosopiperidine have been examined for their metabolic activation and carcinogenic activities. These studies are crucial in understanding the mechanistic differences in carcinogenic activity in different tissues, such as the esophagus and liver (Wong et al., 2003).
4. Cytotoxic Compounds in Marine Sponges
Marine sponges have been found to contain 2-hexylpiperidine-related alkaloids with cytotoxic properties. Compounds like tetradehydrohalicyclamine A and 22-hydroxyhalicyclamine A have been isolated and identified for their potential in cancer research due to their ability to inhibit the growth of cancer cells (Matsunaga et al., 2004).
5. Biomedical Applications of Titania
Studies have shown the interaction of 2-hexylpiperidine derivatives with biomedical materials like titanium dioxide (TiO2). Understanding the binding mechanisms of these compounds to TiO2 surfaces has implications for enhancing the biocompatibility of biomedical implants and devices (Sampath et al., 2020).
Safety And Hazards
The safety data sheet for piperidine, a related compound, indicates that it is considered hazardous. It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure)7.
Future Directions
While the exact future directions for 2-Hexylpiperidine are not explicitly stated in the search results, piperidine and its derivatives have been found to have potential therapeutic properties against various types of cancers2. This suggests that further research and development in this area could be beneficial.
properties
IUPAC Name |
2-hexylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-2-3-4-5-8-11-9-6-7-10-12-11/h11-12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQIVQWRZCBIBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276925 | |
| Record name | 2-HEXYLPIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexylpiperidine | |
CAS RN |
940-53-4 | |
| Record name | 2-HEXYLPIPERIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-HEXYLPIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hexylpiperidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ET3GL4UT9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



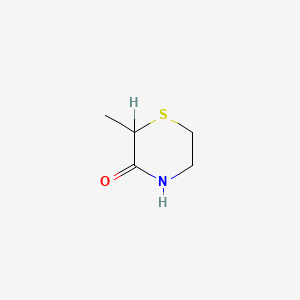
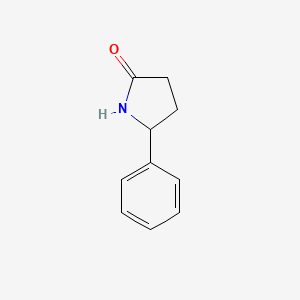
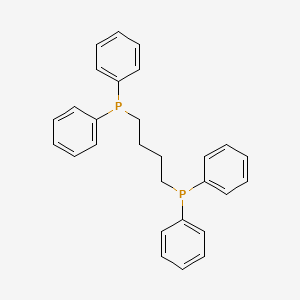
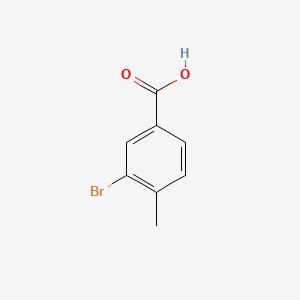
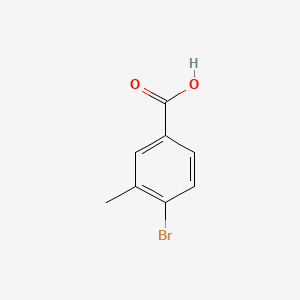
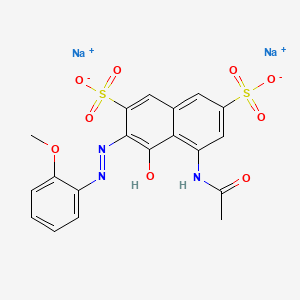
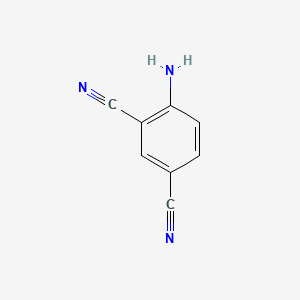
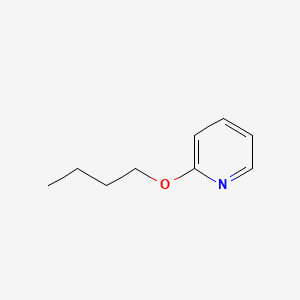
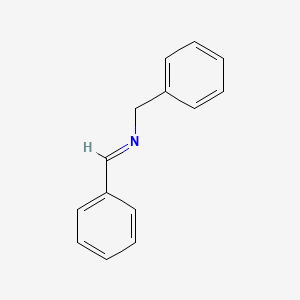
![1-[4-(Allyloxy)phenyl]ethanone](/img/structure/B1266428.png)
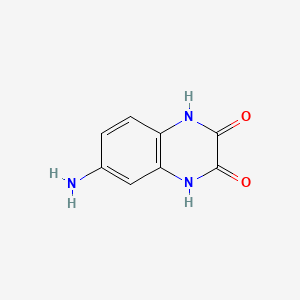
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1266433.png)
